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molecular formula C10H7Cl3N2O2 B8448453 Methyl-2-trichloromethyl-1H-benzoimidazole-4-carboxylate

Methyl-2-trichloromethyl-1H-benzoimidazole-4-carboxylate

Cat. No. B8448453
M. Wt: 293.5 g/mol
InChI Key: WYWXIDFXPHBOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741341B2

Procedure details

Methyl-2-trichloromethyl-1H-benzoimidazole-4-carboxylate was prepared similarly to methyl-2-trichloromethyl-1H-benzoimidazole-5-carboxylate as described in example 5 i) starting from 2.53 g (15.1 mmol) methyl-2,3-diamino-benzoate. Yield: 4.15 g MS (ES+): m/e=293, chloro pattern.
Name
methyl-2-trichloromethyl-1H-benzoimidazole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC([C:5]1[CH:17]=[CH:16][C:8]2[NH:9][C:10]([C:12]([Cl:15])([Cl:14])[Cl:13])=[N:11][C:7]=2[CH:6]=1)=O.[CH3:18][O:19][C:20](=[O:29])C1C=CC=C(N)C=1N>>[CH3:18][O:19][C:20]([C:16]1[C:8]2[N:9]=[C:10]([C:12]([Cl:13])([Cl:14])[Cl:15])[NH:11][C:7]=2[CH:6]=[CH:5][CH:17]=1)=[O:29]

Inputs

Step One
Name
methyl-2-trichloromethyl-1H-benzoimidazole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC2=C(NC(=N2)C(Cl)(Cl)Cl)C=C1
Step Two
Name
Quantity
2.53 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)N)N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=CC=2NC(=NC21)C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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